molecular formula C18H17N3O3S B11000812 3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11000812
M. Wt: 355.4 g/mol
InChI Key: QHVDFJCJAOSDLT-UHFFFAOYSA-N
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Description

3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,2-d]pyrimidinone core, which is known for its biological activity, and a phenylmorpholine moiety, which can enhance its pharmacological properties.

Preparation Methods

The synthesis of 3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-d]pyrimidinone core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the phenylmorpholine moiety: This step often involves the reaction of the thieno[3,2-d]pyrimidinone intermediate with a phenylmorpholine derivative under nucleophilic substitution conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects in various diseases, including cancer and neurological disorders.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmorpholine moiety may enhance its binding affinity to these targets, while the thieno[3,2-d]pyrimidinone core can modulate biological activity. The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C18H17N3O3S/c22-16(11-21-12-19-14-6-9-25-17(14)18(21)23)20-7-8-24-15(10-20)13-4-2-1-3-5-13/h1-6,9,12,15H,7-8,10-11H2

InChI Key

QHVDFJCJAOSDLT-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)CN2C=NC3=C(C2=O)SC=C3)C4=CC=CC=C4

Origin of Product

United States

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